

# Application Notes for Anti-FB49 Antibody in Western Blotting

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Compound of Interest		
Compound Name:	FB49	
Cat. No.:	B12388004	Get Quote

#### Introduction

The Anti-**FB49** antibody is a research tool designed for the specific detection of the **FB49** protein in various sample types using Western Blotting. These application notes provide a detailed protocol and expected results for the use of this antibody, intended for researchers, scientists, and drug development professionals. The **FB49** protein is hypothetically involved in inflammatory signaling pathways, and its detection can be crucial for understanding disease mechanisms and therapeutic interventions.

#### Quantitative Data Summary

The following table summarizes the recommended conditions and expected quantitative results for the Anti-**FB49** antibody in Western Blotting. These values are starting points and may require optimization for specific experimental setups.



Parameter	Recommended Condition	Expected Outcome
Antibody Concentration	1:1000 dilution	Strong, specific band at the expected molecular weight of FB49
Incubation Time (Primary)	Overnight at 4°C	Optimal signal-to-noise ratio
Incubation Time (Secondary)	1 hour at room temperature	Sufficient signal for detection
Blocking Buffer	5% non-fat dry milk in TBST	Low background
Lysate Loading Amount	20-30 μg of total protein	Clear band detection

## **Detailed Western Blot Protocol**

This protocol outlines the steps for detecting the **FB49** protein using the Anti-**FB49** antibody.

- 1. Sample Preparation[1][2][3]
- Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
- Mix the desired amount of protein (20-30  $\mu$ g) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
- 2. SDS-PAGE[3]
- Load the prepared samples and a molecular weight marker into the wells of an SDSpolyacrylamide gel. The gel percentage should be appropriate for the molecular weight of FB49.
- Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
- 3. Protein Transfer[4]

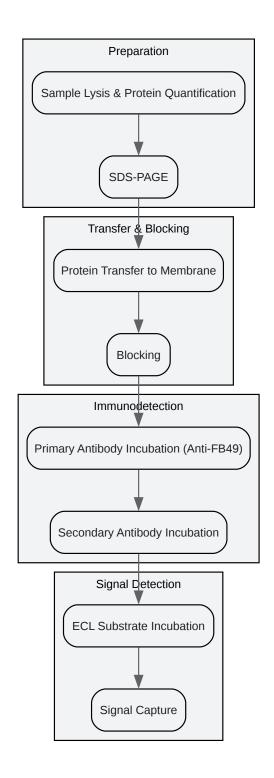


- Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
- Confirm successful transfer by staining the membrane with Ponceau S.
- 4. Blocking[1][2][4]
- Wash the membrane briefly with TBST (Tris-buffered saline with 0.1% Tween 20).
- Incubate the membrane in blocking buffer (5% non-fat dry milk in TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
- 5. Antibody Incubation[1][2][3]
- Dilute the Anti-FB49 primary antibody in blocking buffer at the recommended dilution (e.g., 1:1000).
- Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
- Wash the membrane three times for 5-10 minutes each with TBST.
- Dilute the appropriate HRP-conjugated secondary antibody in blocking buffer.
- Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
- Wash the membrane three times for 10 minutes each with TBST.
- 6. Detection[3]
- Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
- Incubate the membrane with the ECL substrate for the recommended time.
- Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.



## **Visualizations**

Experimental Workflow for Western Blot



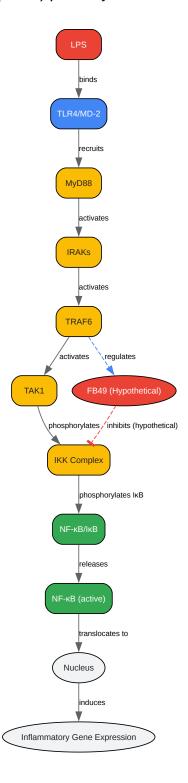
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A schematic overview of the Western Blotting experimental workflow.

Hypothetical Signaling Pathway Involving FB49 (related to TLR4 signaling)

The following diagram illustrates a hypothetical signaling pathway where **FB49** is involved, based on the Toll-Like Receptor 4 (TLR4) pathway, which is associated with inflammation.[5]





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A diagram of the TLR4 signaling cascade with a hypothetical regulatory role for FB49.

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